4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid
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Overview
Description
4-(3-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-3-METHYLBENZOIC ACID is a complex organic compound that features a pyrimidine ring fused with a pyrrole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-3-METHYLBENZOIC ACID typically involves multiple steps. One common method involves the refluxing of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . This reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(3-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-3-METHYLBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein-protein interactions, such as MDM2-p53 and MDMX-p53 interactions.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-3-METHYLBENZOIC ACID exerts its effects involves binding to specific molecular targets. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein . This interaction stabilizes p53, allowing it to exert its tumor-suppressing effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and are known for their biological activities.
Pyrrole Derivatives: These include various pyrrole-based compounds that exhibit antimicrobial and anticancer properties.
Uniqueness
What sets 4-(3-{[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-3-METHYLBENZOIC ACID apart is its unique combination of a pyrimidine ring fused with a pyrrole ring and a benzoic acid moiety. This structure provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O4S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C19H17N3O4S/c1-9-6-12(18(25)26)4-5-15(9)22-10(2)7-13(11(22)3)8-14-16(23)20-19(27)21-17(14)24/h4-8H,1-3H3,(H,25,26)(H2,20,21,23,24,27) |
InChI Key |
GOTRRVUGDGBRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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